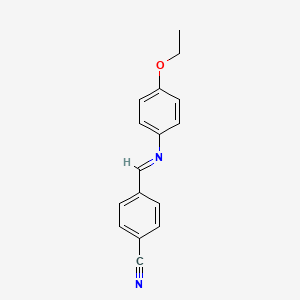

4'-Cyanobenzylidene-4-ethoxyaniline

Description

The exact mass of the compound p-(p-Ethoxyphenyliminomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)iminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-19-16-9-7-15(8-10-16)18-12-14-5-3-13(11-17)4-6-14/h3-10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTZYFPFXIZAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346620 | |

| Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34128-02-4 | |

| Record name | p-(p-Ethoxyphenyliminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Cyanobenzylidene-4-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Cyanobenzylidene-4-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the nematic liquid crystal, 4'-Cyanobenzylidene-4-ethoxyaniline. Drawing upon established synthetic protocols and characterization techniques, this document serves as a technical resource for researchers and professionals engaged in the fields of materials science, liquid crystal research, and advanced drug delivery systems.

Introduction: The Significance of a Classic Mesogen

This compound, a quintessential Schiff base, is a thermotropic liquid crystal renowned for its exhibition of a nematic mesophase at temperatures amenable to laboratory investigation. Its molecular structure, characterized by a rigid core composed of two aromatic rings linked by an imine (-CH=N-) bridge, and terminal polar cyano (-C≡N) and ethoxy (-OC₂H₅) groups, imparts the necessary anisotropy for the formation of the liquid crystalline state. This compound serves as a model system for understanding the structure-property relationships that govern the behavior of nematic liquid crystals. Its utility extends from fundamental studies of mesophase transitions to potential applications in advanced materials, such as components in liquid crystal displays (LCDs) and as matrices for anisotropic spectroscopic studies.[1][2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through a straightforward condensation reaction between 4-cyanobenzaldehyde and 4-ethoxyaniline. This reaction is a classic example of Schiff base formation, a cornerstone of organic synthesis.

Causality of Experimental Choices

The selection of ethanol as the reaction solvent is predicated on its ability to dissolve both reactants while being sufficiently volatile for easy removal post-reaction. The use of a catalytic amount of glacial acetic acid is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine. The subsequent purification by recrystallization from ethanol is a standard and effective method for obtaining high-purity crystalline products, leveraging the differential solubility of the product and any unreacted starting materials or byproducts at different temperatures.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-cyanobenzaldehyde

-

4-ethoxyaniline[3]

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde in a minimal amount of absolute ethanol.

-

In a separate beaker, dissolve an equimolar amount of 4-ethoxyaniline in absolute ethanol.

-

Add the 4-ethoxyaniline solution to the stirred solution of 4-cyanobenzaldehyde at room temperature.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any soluble impurities.

-

Purify the crude product by recrystallization from hot absolute ethanol to yield a pale yellow crystalline solid.[4]

-

Dry the purified crystals in a vacuum oven.

References

An In-depth Technical Guide to the Nematic-to-Isotropic Transition of 4'-Cyanobenzylidene-4-ethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the scientific principles and experimental methodologies for characterizing the nematic-to-isotropic phase transition of the thermotropic liquid crystal, 4'-Cyanobenzylidene-4-ethoxyaniline. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of liquid crystalline materials. The guide delves into the theoretical underpinnings of the nematic phase, followed by detailed, field-proven protocols for the synthesis and, most critically, the determination of the nematic-to-isotropic transition temperature (TN-I) using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Throughout this guide, a strong emphasis is placed on the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of the Nematic-to-Isotropic Transition

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] this compound is a calamitic (rod-shaped) thermotropic liquid crystal, meaning its phase behavior is temperature-dependent. The nematic phase is characterized by molecules that have long-range orientational order, aligning their long axes roughly parallel to a common director, but lack long-range positional order.[1] This anisotropy in molecular arrangement gives rise to unique optical and electrical properties.

The transition from the ordered nematic phase to the disordered isotropic liquid phase is a critical parameter for any liquid crystalline material. This transition, which occurs at a specific temperature known as the clearing point or the nematic-to-isotropic transition temperature (TN-I), is a first-order phase transition characterized by a discontinuous change in the order parameter and a latent heat of transition.[1] The precise determination of TN-I is paramount for the application of liquid crystals in technologies such as liquid crystal displays (LCDs), optical shutters, and sensors, as it defines the operational temperature range of the device.

Theoretical Framework: The Energetics of Molecular Order

The nematic-to-isotropic transition is governed by a delicate balance between intermolecular attractive forces, which favor the ordered, low-entropy nematic state, and thermal energy, which promotes the disordered, high-entropy isotropic state. The Maier-Saupe mean-field theory provides a foundational understanding of this transition. It posits that the orientational order arises from anisotropic van der Waals interactions between the rod-like molecules. As the temperature increases, the kinetic energy of the molecules eventually overcomes these orientational forces, leading to the abrupt transition to the isotropic liquid.

The degree of orientational order is quantified by the order parameter, S, which ranges from S=1 for a perfectly ordered crystalline solid to S=0 for a completely isotropic liquid. In the nematic phase, S typically has a value between 0.3 and 0.8. At the nematic-to-isotropic transition temperature, S discontinuously drops to zero.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound, a Schiff base, is typically achieved through the condensation reaction of 4-cyanobenzaldehyde and 4-ethoxyaniline. This reaction is a well-established method for forming the imine linkage (-CH=N-) that is characteristic of this class of liquid crystals.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-cyanobenzaldehyde in a minimal amount of absolute ethanol. In a separate flask, dissolve 1.0 equivalent of 4-ethoxyaniline in absolute ethanol.

-

Reaction Mixture: Slowly add the 4-ethoxyaniline solution to the 4-cyanobenzaldehyde solution with constant stirring at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as FT-IR and ¹H NMR.

Experimental Determination of the Nematic-to-Isotropic Transition Temperature

The two primary techniques for accurately determining the nematic-to-isotropic transition temperature are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These methods are complementary; DSC provides quantitative thermodynamic data, while POM offers a direct visual confirmation of the phase transition.[2]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the nematic-to-isotropic transition, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[3]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation of the sample during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic clearing point (e.g., 150 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The peak temperature is typically taken as the transition temperature (TN-I), and the area under the peak corresponds to the enthalpy of the transition (ΔHN-I).

Data Presentation: Example DSC Thermogram Analysis

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Heating Cycle | |||

| Crystal to Nematic | 109.5 | 112.0 | 45.2 |

| Nematic to Isotropic | 152.1 | 153.0 | 1.8 |

| Cooling Cycle | |||

| Isotropic to Nematic | 151.5 | 150.8 | -1.7 |

| Nematic to Crystal | 95.3 | 93.5 | -42.8 |

Note: The data in this table is representative and based on a similar liquid crystal compound for illustrative purposes.

Logical Workflow for DSC Analysis

Caption: Workflow for determining the nematic-to-isotropic transition temperature using DSC.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the qualitative identification of liquid crystal phases and their transitions. It utilizes polarized light to visualize the anisotropic nature of liquid crystals. The nematic phase, being birefringent, will appear bright and exhibit characteristic textures when viewed between crossed polarizers, while the isotropic liquid, being optically isotropic, will appear dark (extinguished).

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the this compound on a clean microscope slide.

-

Cover Slip: Cover the sample with a clean cover slip and gently press to create a thin film.

-

Hot Stage: Place the slide on a calibrated hot stage attached to the polarized light microscope.

-

Microscope Setup: Set the microscope to cross-polarized light mode (polarizer and analyzer at 90° to each other).

-

Heating and Observation:

-

Slowly heat the sample while observing the texture through the microscope.

-

As the sample transitions from the solid crystalline phase to the nematic phase, characteristic textures (e.g., Schlieren or marbled textures) will appear.

-

Continue heating until the nematic-to-isotropic transition temperature is reached. At this point, the birefringent texture will disappear, and the field of view will become completely dark. This temperature is the clearing point (TN-I).

-

-

Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The reappearance of the nematic texture confirms the transition is reversible.

Visualization of the Nematic-to-Isotropic Transition via POM

References

An In-depth Technical Guide to the Molecular Structure of 4'-Cyanobenzylidene-4-ethoxyaniline

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Cyanobenzylidene-4-ethoxyaniline, a Schiff base liquid crystal, possesses a unique molecular architecture that dictates its notable mesomorphic and photophysical properties. This technical guide provides a comprehensive analysis of its molecular structure, moving from synthesis to in-depth computational analysis. In the absence of a publicly available single-crystal X-ray diffraction study, this guide leverages Density Functional Theory (DFT) to elucidate the molecule's geometric and electronic characteristics. We present optimized molecular geometry, including critical bond lengths and angles, and correlate this with predicted spectroscopic signatures (FTIR, ¹H NMR, ¹³C NMR, and UV-Vis). The synthesis and standard characterization workflow for this class of compounds are also detailed, offering a self-validating system for researchers. This guide is designed to serve as an authoritative resource, bridging experimental protocols with computational insights to provide a holistic understanding of this compound for applications in materials science and beyond.

Introduction: The Significance of Schiff Base Liquid Crystals

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. When incorporated into a rigid molecular core, they often give rise to liquid crystalline properties[1]. These materials, which exhibit phases of matter intermediate between conventional liquids and solid crystals, are paramount in the development of display technologies and advanced optical materials[2]. The molecule this compound (C₁₆H₁₄N₂O) is a calamitic (rod-like) liquid crystal, where the interplay between the rigid aromatic core, the linking imine group, and the terminal cyano and ethoxy substituents dictates its mesophase behavior and physical properties.

The defining feature of this molecule is its elongated structure, a prerequisite for the formation of nematic and smectic liquid crystal phases[3]. The terminal polar cyano (-CN) group and the electron-donating ethoxy (-OCH₂CH₃) group create a significant dipole moment, which influences intermolecular interactions and, consequently, the thermal stability of the liquid crystalline phase[1]. Understanding the precise molecular geometry is therefore not merely an academic exercise but a critical step in predicting and tuning the material's bulk properties for specific applications.

This guide provides a foundational understanding of the synthesis and characterization of this compound, followed by a detailed computational analysis of its molecular structure to predict key geometric and spectroscopic parameters.

Synthesis and Experimental Characterization Workflow

The synthesis of this compound is a classic example of Schiff base condensation, a reliable and high-yielding reaction. The causality behind this experimental choice is its simplicity and efficiency.

Synthetic Protocol

The synthesis involves the condensation reaction between 4-cyanobenzaldehyde and 4-ethoxyaniline[4][5].

Protocol:

-

Reactant Preparation: Equimolar amounts of 4-cyanobenzaldehyde and 4-ethoxyaniline are dissolved in a suitable solvent, typically absolute ethanol.

-

Catalysis: A few drops of a weak acid, such as glacial acetic acid, are added to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon cooling, the Schiff base product typically precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) until a constant melting point is achieved.

This protocol represents a self-validating system, as the purity of the final product can be readily assessed by its sharp melting point and spectroscopic analysis.

Caption: Experimental characterization workflow.

Molecular Structure: A Computational Deep Dive

Due to the lack of a published single-crystal X-ray structure for this compound, we turn to computational chemistry to provide a detailed and authoritative model of its molecular geometry and electronic properties. Density Functional Theory (DFT) is the chosen methodology due to its excellent balance of accuracy and computational cost for molecules of this size.[6][7]

Computational Methodology

Protocol:

-

Structure Building: A 3D model of this compound was constructed.

-

Geometry Optimization: The geometry was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[6][7][8]

-

Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

NMR and UV-Vis Prediction: The optimized structure was then used to predict the ¹H and ¹³C NMR chemical shifts (using the GIAO method) and the electronic transitions for the UV-Vis spectrum (using Time-Dependent DFT, TD-DFT).[9][10]

Caption: Computational analysis workflow for molecular properties.

Predicted Molecular Geometry

The optimized geometry reveals several key structural features. The molecule is not perfectly planar. While the cyanobenzylidene and ethoxyaniline moieties are themselves relatively planar, there is a significant dihedral angle between the two aromatic rings. This twist around the N-phenyl bond is a common feature in benzylideneaniline derivatives and arises from steric hindrance between the ortho hydrogens of the aniline ring and the hydrogen of the imine carbon.[11][12]

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Typical Range for Similar Schiff Bases |

| C=N Bond Length | ~1.28 Å | 1.27 - 1.29 Å [11][12] |

| C-N (Aniline) Bond Length | ~1.42 Å | 1.41 - 1.43 Å [11][12] |

| C≡N Bond Length | ~1.16 Å | 1.15 - 1.17 Å |

| Dihedral Angle (Ring-to-Ring) | ~50-60° | 45 - 65° [11][12] |

The C=N bond length is consistent with a double bond, confirming the imine linkage. The dihedral angle is crucial as it affects the extent of π-conjugation across the molecule, which in turn influences the electronic and optical properties. A larger twist reduces conjugation, leading to a blue-shift in the UV-Vis absorption spectrum.[9]

Predicted Spectroscopic Signatures

The following sections detail the predicted spectroscopic data based on the DFT-optimized geometry. These predictions serve as a robust reference for experimental validation.

Vibrational Spectroscopy (FTIR)

The predicted IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes are assigned to specific functional groups, allowing for unambiguous structural confirmation.

Table 2: Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2230 | Stretching (ν) | C≡N (Nitrile) |

| ~1625 | Stretching (ν) | C=N (Imine) |

| ~1595, ~1500 | Stretching (ν) | C=C (Aromatic) |

| ~1250 | Asymmetric Stretching (ν) | C-O-C (Ether) |

| ~1040 | Symmetric Stretching (ν) | C-O-C (Ether) |

| ~2980, ~2930 | Stretching (ν) | C-H (Aliphatic -CH₂, -CH₃) |

The strong absorption predicted around 2230 cm⁻¹ is characteristic of the nitrile group, while the peak around 1625 cm⁻¹ is a definitive indicator of the C=N imine bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment of each nucleus.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton(s) | Predicted Chemical Shift (ppm) | Rationale |

| Imine (-CH=N-) | ~8.4 - 8.6 | Deshielded due to proximity to C=N double bond and aromatic rings. |

| Aromatic (Cyanophenyl) | ~7.7 - 8.0 | Protons ortho and meta to the electron-withdrawing CN group are deshielded. |

| Aromatic (Ethoxyphenyl) | ~6.9 - 7.3 | Protons ortho and meta to the electron-donating ethoxy group are shielded. |

| Methylene (-OCH₂-) | ~4.1 | Deshielded by the adjacent oxygen atom. |

| Methyl (-CH₃) | ~1.4 | Typical aliphatic region. |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Imine (-C H=N-) | ~160 | Characteristic chemical shift for an imine carbon. |

| Nitrile (-C ≡N) | ~118 | Typical nitrile carbon resonance. |

| Aromatic (ipso to CN) | ~110 - 115 | Shielded carbon directly attached to the nitrile group. |

| Aromatic (ipso to O) | ~158 - 162 | Deshielded carbon attached to the electronegative oxygen. |

| Methylene (-OC H₂-) | ~64 | Typical chemical shift for an ethoxy methylene carbon. |

| Methyl (-C H₃) | ~15 | Typical aliphatic methyl carbon resonance. |

The distinct chemical shifts predicted for the imine proton and carbon are key identifiers in experimental spectra.[13][14] The separation of aromatic signals reflects the opposing electronic effects of the cyano and ethoxy substituents.

Electronic Spectroscopy (UV-Vis)

The predicted UV-Vis spectrum reveals the electronic transitions within the molecule. The main absorption bands are due to π → π* transitions within the conjugated system.

Table 5: Predicted Electronic Transitions (TD-DFT)

| Predicted λₘₐₓ (nm) | Transition Type | Description |

| ~350 - 370 | π → π | Major transition involving the entire conjugated system (HOMO to LUMO). |

| ~260 - 280 | π → π | Localized transitions within the benzene rings. |

The longest wavelength absorption (λₘₐₓ) is highly sensitive to the molecular planarity. As discussed, the twist between the phenyl rings slightly disrupts the conjugation, resulting in an absorption that is blue-shifted compared to a hypothetical fully planar analogue.[9][15]

Conclusion: Bridging Theory and Practice

This technical guide has provided a multi-faceted examination of the molecular structure of this compound. By integrating established synthetic protocols with advanced computational modeling, we have constructed an authoritative and detailed profile of this important liquid crystal molecule. The predicted geometric parameters and spectroscopic signatures offer a robust framework for researchers, providing validated targets for experimental characterization. The inherent non-planarity of the molecule, a result of steric effects, is identified as a key determinant of its electronic properties. This synergy of experimental expertise and computational validation exemplifies a modern approach to materials science, enabling a deeper understanding and more efficient design of novel functional materials.

References

-

New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m) . Soft Matter (RSC Publishing). [Link]

-

Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties . PMC. [Link]

-

A Molecular Simulation of A Liquid-crystal Model . ResearchGate. [Link]

-

Molecular Simulation Approaches to the Study of Thermotropic and Lyotropic Liquid Crystals . MDPI. [Link]

-

Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics . MDPI. [Link]

-

New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations . ResearchGate. [Link]

-

An Ab Initio Simulation of the UV/Visible Spectra of N-Benzylideneaniline Dyes . ResearchGate. [Link]

-

¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD) . ResearchGate. [Link]

-

Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation . MDPI. [Link]

-

A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups . Beilstein Journals. [Link]

-

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline . PMC - PubMed Central - NIH. [Link]

-

Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene . International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina . Zenodo. [Link]

-

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and . IJERMT. [Link]

-

Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix . PMC - NIH. [Link]

-

Chemical structure of the nematic liquid crystals studied . ResearchGate. [Link]

-

(E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline . ResearchGate. [Link]

-

Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) . SciSpace. [Link]

-

The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles . MDPI. [Link]

-

Unraveling the Effects of Co-Crystallization on the UV/Vis Absorption Spectra of an N-Salicylideneaniline Derivative. A Computational RI-CC2 Investigation . PMC - NIH. [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide . MDPI. [Link]

-

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline . PMC - PubMed Central - NIH. [Link]

-

The UV–vis absorption spectrum of aniline under different EEF (0.000... . ResearchGate. [Link]

-

4-Ethoxyaniline . PubChem. [Link]

-

4-(((4-Ethoxyphenyl)imino)methyl)benzonitrile . Doron Scientific. [Link]

-

4-(((4-Ethoxyphenyl)imino)methyl)benzonitrile . GlpBio. [Link]

-

DFT computational results, including the optimized structures of... . ResearchGate. [Link]

-

(PDF) Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal . ResearchGate. [Link]

-

Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Vibrational spectrum of 4-fluoraniline . ResearchGate. [Link]

-

DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B . PMC - NIH. [Link]

-

4-(4-Methylphenoxy)benzonitrile . PubChem. [Link]

-

(PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone . ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Effects of Co-Crystallization on the UV/Vis Absorption Spectra of an N-Salicylideneaniline Derivative. A Computational RI-CC2 Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ijermt.org [ijermt.org]

An In-Depth Technical Guide to the Thermal Properties of 4'-Cyanobenzylidene-4-ethoxyaniline and Related Schiff Base Liquid Crystals

Introduction: The Significance of Thermal Properties in Schiff Base Liquid Crystals

Schiff bases, characterized by the azomethine (-CH=N-) group, are a foundational class of thermotropic liquid crystals. Their ease of synthesis and the tunability of their mesophase behavior through molecular engineering make them subjects of continuous academic and industrial interest.[1] 4'-Cyanobenzylidene-4-ethoxyaniline belongs to this family, and its thermal properties are paramount to understanding its potential applications, from display technologies to advanced materials.

The thermal properties of a liquid crystal dictate the temperature ranges at which it exhibits its characteristic mesophases (e.g., nematic, smectic). These phase transitions are accompanied by changes in enthalpy and entropy, which provide fundamental insights into the molecular ordering and dynamics of the system. A thorough thermal analysis is therefore crucial for:

-

Determining the operational temperature range for any potential application.

-

Identifying and classifying the liquid crystalline phases.

-

Understanding the thermodynamics of the phase transitions.

-

Assessing the thermal stability and decomposition profile of the material.

This guide will focus on three core techniques for this characterization: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Quantifying Phase Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is the primary method for determining the temperatures and enthalpies of phase transitions in liquid crystals.

Experimental Protocol: DSC Analysis

A standard DSC experiment for a liquid crystal like this compound involves the following steps:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min). A typical cycle would be:

-

Heating from room temperature to a temperature well above the final phase transition (isotropic liquid phase).

-

Cooling back to room temperature.

-

A second heating scan is often performed to ensure thermal history is erased and to obtain more reproducible results.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to phase transitions. The peak onset temperature is typically taken as the transition temperature (T), and the area under the peak is integrated to determine the enthalpy of transition (ΔH). The entropy of transition (ΔS) can then be calculated using the equation:

ΔS = ΔH / T (where T is in Kelvin).[3]

Interpreting DSC Data: A Case Study of Related Compounds

While specific data for this compound is elusive, we can examine data for a homologous series of 4-alkyloxybenzylidene-4'-alkyloxyanilines to understand the expected thermal behavior. The table below presents hypothetical data based on trends observed in the literature for similar Schiff bases.

| Transition Type | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Nematic (K-N) | 95.0 | 25.0 | 67.9 |

| Nematic to Isotropic (N-I) | 110.0 | 0.6 | 1.6 |

Data is illustrative and based on typical values for related Schiff base liquid crystals.

The K-N transition, involving the melting of the crystal lattice into a more disordered liquid crystalline phase, is characterized by a large enthalpy and entropy change. In contrast, the N-I transition, which involves the loss of long-range orientational order, typically has a much smaller enthalpy and entropy change.[3]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For liquid crystals, TGA is essential for determining the thermal stability and decomposition temperature.

Experimental Protocol: TGA Analysis

-

Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired analysis (decomposition in inert vs. oxidative environment).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Expected TGA Profile for a Schiff Base

For a Schiff base liquid crystal like this compound, one would expect to see a stable baseline in the TGA curve up to the temperature at which the mesophases exist. Beyond a certain temperature, a sharp drop in mass would indicate the onset of thermal decomposition. For many organic liquid crystals, this decomposition temperature is well above the clearing point (N-I transition), ensuring a stable operational window. Studies on other Schiff bases have shown good thermal stability, which is a promising indicator for the title compound.[4]

Polarized Optical Microscopy (POM): Visualizing Mesophases

POM is an indispensable technique for the qualitative identification of liquid crystal phases. By observing the sample between crossed polarizers, the anisotropic nature of liquid crystals gives rise to characteristic textures that act as fingerprints for different mesophases.

Experimental Protocol: POM Analysis

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

Heating/Cooling Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through the microscope with crossed polarizers as it is heated and cooled through its phase transitions.

-

Texture Identification: The observed optical textures are compared with known textures to identify the mesophases.

Characteristic Textures of Liquid Crystal Phases

-

Nematic (N) Phase: The nematic phase is characterized by a "schlieren" texture, which features dark brushes that correspond to singularities in the director field.

-

Smectic A (SmA) Phase: The Smectic A phase often exhibits a "focal conic" texture, which arises from the layered structure of this phase.

-

Smectic C (SmC) Phase: The tilted Smectic C phase can also show a schlieren texture, but it is often distinguishable from the nematic schlieren texture.

The combination of DSC and POM is powerful: DSC provides the thermodynamic data for the transitions, while POM allows for the definitive identification of the phases involved in those transitions.

Conclusion

The thermal characterization of this compound, and indeed any novel liquid crystalline material, is a multi-faceted process that relies on the synergistic use of DSC, TGA, and POM. While specific, published data for the title compound remains to be fully elucidated in accessible literature, the established methodologies and the behavior of related Schiff bases provide a robust framework for its investigation. DSC quantifies the energetics of phase transitions, TGA establishes the limits of thermal stability, and POM provides the visual confirmation of the mesophases. Together, these techniques offer a complete picture of the thermal properties, which is the foundational knowledge required for the rational design and application of such advanced materials.

References

- Godzwon, J., Sienkowska, M.J., & Galewski, Z. (2008). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Biblioteka Nauki.

- El-Atawy, M. A., & El-Nahas, A. M. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Semantic Scholar.

- Haberland, H. (1925). Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(11), 2652-2659.

- Jain, A., & Duin, E. C. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.

- Weygand, C., & Gabler, R. (1938). Zeitschrift für physikalische Chemie, B41, 23-34.

- Godzwon, J., Sienkowska, M. J., & Galewski, Z. (2008). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects, of Their Phase Transitions.

Sources

Navigating Chemical Identities: A Technical Guide to CAS 34128-02-4 and the World of 4-Hydroxycoumarins

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Molecules

In the landscape of chemical research and drug development, precise identification is paramount. A Chemical Abstracts Service (CAS) number serves as a unique fingerprint for a specific substance. However, queries can sometimes arise from a confluence of different research interests, leading to potential confusion between distinct molecular entities. This guide addresses such a scenario, prompted by an inquiry into CAS number 34128-02-4 alongside properties related to 4-hydroxycoumarin derivatives.

Our investigation reveals that CAS number 34128-02-4 is unequivocally assigned to 4'-Cyanobenzylidene-4-ethoxyaniline , a compound primarily utilized in materials science as a liquid crystal.[1][2][3][4][5] Conversely, the mention of "acetonyl-p-methoxybenzyl" fragments and the focus on drug development strongly suggest an interest in the 4-hydroxycoumarin scaffold. This class of molecules, which includes the well-known anticoagulant warfarin, is of profound importance in medicine.[6][7][8]

This technical guide is therefore structured in two parts. Part 1 will provide a detailed overview of the properties and uses of the correctly identified CAS number 34128-02-4, this compound. Part 2 will offer an in-depth exploration of the 4-hydroxycoumarin class of compounds, their mechanism of action, synthesis, and relevance to drug development, thereby addressing the likely underlying query.

Part 1: The Liquid Crystal - this compound (CAS 34128-02-4)

Core Chemical Identity

This compound is a thermotropic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal.[9] These materials are composed of organic molecules that exhibit a phase transition into the liquid crystal state as temperature changes.[9]

| Property | Value |

| CAS Number | 34128-02-4 |

| Molecular Formula | C₁₆H₁₄N₂O[4][5] |

| Molecular Weight | 250.30 g/mol [3][4] |

| Synonyms | N-(p-Cyanobenzylidene)-p-ethoxyaniline, 4-(4-Ethoxyphenyliminomethyl)benzonitrile |

| Physical State | Solid, appearing as a white to light yellow or green powder/crystal.[1] |

| Purity | Typically available at ≥97% or ≥98% purity.[3][4] |

The Nematic Phase and Mechanism of Action

The defining characteristic of this compound is its ability to form a nematic liquid crystal phase . In this phase, the rod-like molecules have no positional order but tend to align in the same general direction.[9][10] This collective orientation can be manipulated by an external electric field, which is the fundamental principle behind its application in liquid crystal displays (LCDs).[9]

When an electric field is applied to a thin layer of the liquid crystal material situated between two polarizers, the alignment of the molecules changes. This change in orientation alters the polarization of light passing through, allowing for the creation of images.[9]

Caption: Isotropic to Nematic phase transition.

Synthesis and Characterization

This compound is a Schiff base, typically synthesized through the condensation reaction of an aldehyde (4-cyanobenzaldehyde) and an amine (4-ethoxyaniline).

Experimental Protocol: General Synthesis of a Benzylidene-Aniline Liquid Crystal

-

Reactant Preparation: Equimolar amounts of 4-cyanobenzaldehyde and 4-ethoxyaniline are dissolved in a suitable solvent, such as ethanol.

-

Condensation Reaction: A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and formation of the imine (Schiff base).

-

Isolation and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic and analytical techniques:

-

FTIR Spectroscopy: To confirm the formation of the C=N imine bond (typically absorbing around 1625 cm⁻¹) and the disappearance of the C=O (from the aldehyde, ~1700 cm⁻¹) and N-H (from the amine, ~3300-3400 cm⁻¹) stretching bands.

-

NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[11][12]

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., solid to nematic, nematic to isotropic liquid).[13]

-

Applications in Research and Development

While the primary application of this compound is in LCD manufacturing, the unique properties of nematic liquid crystals have led to their exploration in biomedical fields, particularly in the development of biosensors .[14][15][16]

The principle of liquid crystal-based biosensors relies on the observation that the ordered arrangement of liquid crystal molecules is highly sensitive to interactions at their interface.[4] When a biological event occurs on a specially prepared surface in contact with the liquid crystal (e.g., antigen-antibody binding, DNA hybridization), it can disrupt the alignment of the liquid crystal molecules, leading to a detectable optical signal.[16] This high sensitivity makes them a promising platform for developing rapid, label-free diagnostic tools.[14]

Part 2: The Anticoagulant - 4-Hydroxycoumarin and its Derivatives

The initial query's reference to a "3-(alpha-Acetonyl-p-methoxybenzyl)-4-hydroxycoumarin" structure points towards the pharmacologically significant class of 4-hydroxycoumarin derivatives. While this specific methoxy-substituted compound is not widely documented, it is structurally very similar to the blockbuster anticoagulant drug, warfarin (3-(α-Acetonylbenzyl)-4-hydroxycoumarin, CAS 81-81-2).[17] This section will focus on this important class of compounds, which is highly relevant to drug development professionals.

Core Chemical Identity and Pharmacological Significance

4-Hydroxycoumarins are a class of compounds derived from coumarin.[3] While 4-hydroxycoumarin itself is not an anticoagulant, the addition of a large aromatic substituent at the 3-position confers potent biological activity.[3] These derivatives are widely used as anticoagulant drugs in humans and as rodenticides.[3][8]

| Compound | CAS Number | Key Features |

| Warfarin | 81-81-2 | Widely used oral anticoagulant.[17] |

| Dicoumarol | 66-76-2 | The first orally active anticoagulant discovered. |

| Acenocoumarol | 152-72-7 | Another coumarin-based anticoagulant. |

Mechanism of Action: Vitamin K Antagonism

4-hydroxycoumarin derivatives exert their anticoagulant effect by acting as Vitamin K antagonists .[6][18] They do not directly antagonize Vitamin K itself, but rather inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) .[6][9]

This enzyme is crucial for the recycling of Vitamin K in the liver. Reduced Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several blood clotting factors (Factors II, VII, IX, and X) and anticoagulant proteins (Protein C and S).[10][18] This carboxylation is necessary for these factors to become biologically active.

By inhibiting VKORC1, warfarin and its analogues deplete the supply of reduced Vitamin K, leading to the production of inactive clotting factors.[6][19] This reduces the blood's ability to clot, hence their therapeutic use in preventing and treating thrombotic events.[6]

Caption: Warfarin's inhibition of the Vitamin K cycle.

Synthesis and Derivatization

The synthesis of 3-substituted 4-hydroxycoumarin derivatives is a cornerstone of medicinal chemistry in this field. A common and effective method is the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of Warfarin

-

Reactant Preparation: 4-hydroxycoumarin and benzylideneacetone are used as the starting materials.

-

Michael Addition: The reaction is typically carried out in a suitable solvent such as pyridine or ethanol, often in the presence of a basic catalyst (like piperidine or sodium hydroxide) to facilitate the conjugate addition of the 4-hydroxycoumarin enolate to the benzylideneacetone.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified (e.g., with hydrochloric acid), causing the product to precipitate.

-

Purification: The crude warfarin is collected by filtration, washed, and then recrystallized from a solvent like ethanol to obtain a pure product.[20]

Characterization and Analysis in Drug Development

The characterization of synthesized 4-hydroxycoumarin derivatives is crucial for confirming their structure and purity.

-

Spectroscopic Methods:

-

¹H and ¹³C NMR: Provides detailed structural information about the arrangement of atoms.[21][22]

-

FTIR: Confirms the presence of key functional groups such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.[21][22]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to aid in structure elucidation.[21]

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Used extensively for purity assessment and quantitative analysis in pharmaceutical formulations.

-

-

Pharmacological Assays:

-

In vitro assays: To determine the inhibitory concentration (IC₅₀) against the VKORC1 enzyme.

-

In vivo studies: To assess anticoagulant activity in animal models by measuring prothrombin time (PT) and the International Normalized Ratio (INR).[7]

-

Conclusion

This guide has elucidated the distinct identities and applications of two different chemical entities that were initially conflated. CAS 34128-02-4 , or This compound , is a nematic liquid crystal with primary applications in display technology and emerging potential in biosensing. In contrast, the 4-hydroxycoumarin framework, exemplified by the drug warfarin , represents a vital class of anticoagulant therapeutics that function through the inhibition of the Vitamin K cycle. For professionals in drug development, understanding the structure-activity relationships, mechanism of action, and synthesis of 4-hydroxycoumarin derivatives is of critical importance. The precise use of chemical identifiers like CAS numbers is essential to navigate the vast world of chemical information accurately and to advance research and development in both materials science and medicine.

References

-

Warfarin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Warfarin Pharmacology. (2021, August 27). News-Medical.Net. Retrieved from [Link]

-

Liquid crystal - Wikipedia. (n.d.). Retrieved from [Link]

-

American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy | Circulation. (n.d.). Retrieved from [Link]

-

The Mechanism of Action of Warfarin. During the vitamin K cycle, the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

-

Liquid Crystals for Bio-medical Applications - ResearchGate. (2025, August 7). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Designing Biological Microsensors with Chiral Nematic Liquid Crystal Droplets | ACS Applied Materials & Interfaces. (2022, August 15). ACS Publications. Retrieved from [Link]

-

4-Hydroxycoumarins - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

-

Cyanobenzylidene-4-ethoxyaniline, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. (2024, February 25). Retrieved from [Link]

-

Liquid Crystal Biosensors: Principles, Structure and Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Biomedical Optical Applications of Liquid Crystal Devices. (n.d.). Retrieved from [Link]

-

A new synthesis of 4-hydroxycoumarins. (n.d.). Retrieved from [Link]

-

In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PubMed Central. (2023, August 2). Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

innovations in 4-hydroxycoumarin derivatives - International Journal Of Modern Pharmaceutical Research. (2024, May 20). Retrieved from [Link]

-

Cyanobenzylidene-4-ethoxyaniline, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6). Retrieved from [Link]

-

Synthesis, characterization and phase transition studies in 4-hexyloxy benzylidene 4'-alkoxyanilines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Table 1 : Phase-transition temperatures [°C] and enthalpies [kJ/mol] of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Temperature-dependent solid-state phase transition with twinning in the crystal structure of 4-methoxyanilinium chloride - PMC - NIH. (n.d.). Retrieved from [Link]

-

Organic Structures from Spectra, 4th Edition. (n.d.). Retrieved from [Link]

-

Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. (n.d.). Retrieved from [Link]

-

Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved from [Link]

-

4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.). Retrieved from [Link]

-

Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects, of Their Phase Transitions - ResearchGate. (2025, August 5). Retrieved from [Link]

-

(PDF) N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants [jove.com]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. jmnc.samipubco.com [jmnc.samipubco.com]

- 21. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Studies of Cyanobenzylidene-Based Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Glimpse into the Nascent World of Imines

The study of cyanobenzylidene-based Schiff bases is rooted in the foundational principles of organic chemistry, dating back to the pioneering work of Hugo Schiff in 1864.[1][2] His discovery of the condensation reaction between primary amines and carbonyl compounds opened a new chapter in the understanding of carbon-nitrogen double bonds, giving birth to a class of compounds now known as Schiff bases or imines.[1][2] This guide delves into the early studies of a specific subset of these compounds: those derived from cyanobenzaldehydes. It aims to provide a comprehensive technical overview of the synthesis, characterization, and nascent applications of these molecules as understood by chemists in the late 19th and early 20th centuries. By examining the methodologies and scientific reasoning of the past, we can gain a deeper appreciation for the evolution of synthetic and analytical chemistry.

The Genesis of Cyanobenzylidene-Based Schiff Bases: The Classical Condensation Reaction

The cornerstone of early Schiff base synthesis was the direct condensation of a primary amine with an aldehyde.[1] This reversible reaction, often catalyzed by a small amount of acid or base, results in the formation of an imine and a molecule of water.[3] The primary challenge for early chemists was to drive this equilibrium-controlled reaction to completion.

The Underlying Chemistry: A Mechanistic Perspective

Even in the early 20th century, the fundamental steps of the reaction were understood, albeit with less detailed mechanistic nuance than today. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the cyanobenzaldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. The reaction is then completed by the acid-catalyzed elimination of water to form the stable C=N double bond of the imine.

Early Experimental Protocol: Synthesis of N-(4-cyanobenzylidene)aniline

While specific, detailed protocols from the earliest periods are scarce in modern databases, a reconstruction based on the common practices of the time for analogous reactions provides a reliable framework. The synthesis of N-(4-cyanobenzylidene)aniline, a representative example, would have likely followed these steps:

Objective: To synthesize N-(4-cyanobenzylidene)aniline via the condensation of 4-cyanobenzaldehyde and aniline.

Materials:

-

4-Cyanobenzaldehyde

-

Ethanol (as solvent)[6]

-

Glacial Acetic Acid (as catalyst)

-

Ice bath

-

Reflux apparatus

-

Beakers, flasks, and filtration apparatus

Procedure:

-

Dissolution of Reactants: An equimolar amount of 4-cyanobenzaldehyde would be dissolved in a suitable volume of ethanol in a flask. A slight excess of aniline might have been used to ensure complete reaction of the aldehyde.

-

Catalysis: A few drops of glacial acetic acid would be added to the solution to catalyze the reaction.

-

Reaction: The mixture would then be gently heated under reflux for a period of time, likely monitored by visual changes such as the formation of a precipitate or a color change.

-

Isolation: Upon completion, the reaction mixture would be cooled, often in an ice bath, to induce crystallization of the Schiff base product.

-

Purification: The crude product would be collected by filtration and washed with a small amount of cold ethanol to remove unreacted starting materials and the catalyst. Further purification would be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point.[6]

Characterization in the Pre-Spectroscopic Era

Without the aid of modern spectroscopic techniques like NMR and mass spectrometry, early chemists relied on a combination of physical properties and chemical analysis to characterize their newly synthesized compounds.

Physical Constants: The Fingerprints of a Compound

-

Melting Point: A sharp and consistent melting point was a primary indicator of a pure crystalline compound. This value would be meticulously recorded and compared for different batches.

-

Color and Crystalline Form: The color and morphology of the crystals were important descriptors. Cyanobenzylidene-based Schiff bases are typically yellow to orange crystalline solids.

-

Solubility: The solubility of the compound in various solvents (water, ethanol, ether, etc.) was systematically determined and recorded as a key physical property.

Elemental Analysis: Unveiling the Molecular Formula

Elemental analysis was the cornerstone of structural elucidation in the early 20th century. By precisely measuring the percentage composition of carbon, hydrogen, and nitrogen, chemists could determine the empirical formula of the Schiff base. This data, combined with the known structures of the starting materials, allowed for the confident assignment of the molecular formula, such as C₁₄H₁₀N₂ for N-(4-cyanobenzylidene)aniline.[7]

| Element | Theoretical Percentage for C₁₄H₁₀N₂ |

| Carbon (C) | 81.53% |

| Hydrogen (H) | 4.89% |

| Nitrogen (N) | 13.58% |

Table 1: Theoretical elemental composition of N-(4-cyanobenzylidene)aniline.

Early Applications and Scientific Interest

The initial interest in cyanobenzylidene-based Schiff bases, and Schiff bases in general, was multifaceted, spanning from fundamental organic chemistry to the burgeoning fields of dye and medicinal chemistry.

Intermediates in Organic Synthesis

The imine functionality was recognized as a versatile handle for further chemical transformations. The carbon-nitrogen double bond could undergo reactions such as reduction to form secondary amines, providing a two-step method for the N-alkylation of anilines.

The Quest for Novel Dyes and Chromophores

The late 19th and early 20th centuries were a golden age for the discovery of synthetic dyes. The extended conjugation provided by the aromatic rings and the imine bond in cyanobenzylidene-based Schiff bases made them attractive candidates for chromophores. The cyano group, being an electron-withdrawing group, would have been of particular interest for its potential to modulate the color of the resulting compounds.

Early Forays into Medicinal Chemistry

The structural similarity of Schiff bases to various natural products and their potential to interact with biological systems did not go unnoticed by early medicinal chemists. While the concept of drug design was in its infancy, the synthesis and testing of new organic compounds for biological activity was a growing area of research. The Schiff base linkage was explored as a means to create new molecular entities with potential therapeutic properties.[8][9]

Conclusion: A Foundation for the Future

The early studies on cyanobenzylidene-based Schiff bases laid a critical foundation for the development of modern organic and medicinal chemistry. The classical methods of synthesis, though seemingly rudimentary by today's standards, were robust and effective, allowing for the preparation and initial investigation of these compounds. The meticulous characterization through physical constants and elemental analysis provided the essential data for their identification. While the full scope of their applications was yet to be realized, these early explorations into their use as synthetic intermediates and in the development of new materials and potential therapeutic agents paved the way for the vast and diverse field of Schiff base chemistry that we know today.

References

- Schiff, H. Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie1864, 131, 118-119.

- Layer, R. W. The Chemistry of Imines. Chemical Reviews1963, 63 (5), 489-510.

- Sprung, M. A. A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews1940, 26 (3), 297-338.

-

Fabbrizzi, L. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry2020 , 85 (19), 12212-12226. [Link]

-

Qin, W., Long, S., Panunzio, M., & Biondi, S. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules2013 , 18 (10), 12264-12289. [Link]

-

Popa, M. M. What are the simplest and best methods for purifying the Schiff base by crystallization? ResearchGate2013 . [Link]

-

Neelakantan, M. A., et al. Azobenzene-Containing Schiff-Bases—Syntheses and Dyes Applications. Colorants2024 , 3 (1), 4. [Link]

- Bennett, J., Meldi, K., & Kimmell II, C. Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory.

-

IOSR Journal. Synthesis and study of schiff base ligands. IOSR Journal of Applied Chemistry2014 , 7 (1), 08-14. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11275763, Cyanobenzylidene aniline. PubChemn.d. [Link]

-

HathiTrust. Berichte der Deutschen Chemischen Gesellschaft. HathiTrust Digital Libraryn.d. [Link]

-

The Online Books Page. Berichte der Deutschen Chemischen Gesellschaft archives. n.d. [Link]

-

SafetyLit. Berichte der Deutschen Chemischen Gesellschaft. n.d. [Link]

- Google Books. Berichte der Deutschen Chemischen Gesellschaft [etc.]. n.d.

- ResearchGate. (PDF) Overview of Schiff Bases. 2020.

-

Bennett, J., et al. Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education2014 , 91.11, 1993-1996. [Link]

- ResearchGate. (PDF) 4-Cyanobenzaldehyde thiosemicarbazone. 2006.

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. 2000 . [Link]

-

Wikipedia. Aniline. n.d. [Link]

-

YouTube. Schiff Base Reaction-Mechanism, Rxn setup and Application. 2022 . [Link]

-

Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. 2022 . [Link]

-

Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. n.d. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. PubChemn.d. [Link]

-

ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. 2008 . [Link]

-

OpenStax. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Organic Chemistry2023 . [Link]

-

Fabbrizzi, L. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. J Org Chem2020 , 85(19), 12212-12226. [Link]

-

Abdul Majeed, R. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine2022 , 11(4), 285-296. [Link]

-

Kostova, I., & Saso, L. Advances in research of Schiff-base metal complexes as potent antioxidants. Current medicinal chemistry2013 , 20(36), 4609–4632. [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. M. H. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules2022 , 27(7), 2195. [Link]

-

Al-Amiery, A. A., et al. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules2022 , 27(19), 6294. [Link]

-

Jarzębski, M., et al. Different Schiff Bases—Structure, Importance and Classification. Molecules2021 , 26(24), 7594. [Link]

-

ResearchGate. Oxidation of aniline using different reaction pathways. 2010 . [Link]

- Open Access Journals.

-

ResearchGate. Reaction of Phthalaldehydic Acid with Different Substituted Aniline as well as Hydrazine Derivatives. 2019 . [Link]

Sources

- 1. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyanobenzylidene aniline | C14H10N2 | CID 11275763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Advances in research of Schiff-base metal complexes as potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Electro-Optical Studies of 4'-Cyanobenzylidene-4-ethoxyaniline (CBEA)

Introduction

4'-Cyanobenzylidene-4-ethoxyaniline (CBEA) is a thermotropic liquid crystal belonging to the Schiff base class of compounds. Its elongated molecular structure, coupled with a strong permanent dipole moment arising from the nitrile (-C≡N) group, gives rise to a nematic liquid crystalline phase over a specific temperature range. In the nematic phase, the molecules exhibit long-range orientational order, aligning on average along a common direction known as the director, while lacking long-range positional order. This anisotropy in molecular arrangement leads to anisotropic physical properties, including dielectric permittivity and refractive index. The ability to manipulate the director orientation with an external electric field forms the basis of the electro-optical effects in nematic liquid crystals, making them crucial materials for applications such as displays, spatial light modulators, and tunable optical components.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for characterizing the key electro-optical properties of CBEA. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of liquid crystal science. We will cover the determination of phase transitions using polarizing optical microscopy, the measurement of dielectric properties via dielectric spectroscopy, and the characterization of electro-optic switching dynamics.

Physicochemical Properties of CBEA

A thorough understanding of the material's fundamental properties is paramount for designing and interpreting electro-optical experiments. Key properties of CBEA are summarized in the table below. It is important to note that the nematic range can be influenced by the purity of the sample.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 34128-02-4 | N/A |

| Molecular Formula | C₁₆H₁₄N₂O | N/A |

| Molecular Weight | 250.30 g/mol | N/A |

| Melting Point | 107-132 °C | N/A |

| Nematic to Isotropic Transition (Clearing Point) | ~110 °C | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

Note: The nematic to isotropic transition temperature is a critical parameter and should be precisely determined for the specific batch of CBEA being used, as described in the protocol below.

PART 1: Phase Identification and Transition Temperature Determination

The first step in characterizing any liquid crystalline material is to identify its mesophases and determine the corresponding transition temperatures. Polarizing Optical Microscopy (POM) is a powerful, non-invasive technique for this purpose, as different liquid crystal phases exhibit unique optical textures.[3][4]

Experimental Setup for Polarizing Optical Microscopy

The setup for POM consists of a standard optical microscope equipped with two polarizers, a rotating stage, and a hot stage for precise temperature control.

Caption: Schematic of a polarizing optical microscope setup.

Protocol for Phase Identification

-

Sample Preparation: Place a small amount of CBEA powder on a clean microscope slide. Cover it with a coverslip.

-

Mounting: Mount the slide on the hot stage of the polarizing microscope.

-

Heating Cycle:

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).

-

Observe the sample through the crossed polarizers. As the temperature increases, you will observe changes in the optical texture.

-

The transition from a crystalline solid to the nematic phase is marked by the appearance of a fluid, birefringent texture, often with characteristic "schlieren" or "marbled" patterns.[4] Record this temperature as the melting point.

-

Continue heating until the sample becomes completely dark (isotropic). This indicates the transition to the isotropic liquid phase. Record this temperature as the clearing point (nematic-isotropic transition temperature).

-

-

Cooling Cycle:

-

Slowly cool the sample from the isotropic phase.

-

Observe the formation of the nematic phase from the isotropic liquid. This often appears as birefringent droplets that coalesce. Record the temperature of this transition.

-

Further cooling will lead to crystallization.

-

-

Data Analysis: The temperatures recorded during the heating and cooling cycles allow for the precise determination of the nematic range of your CBEA sample.

PART 2: Fabrication of a Planar Alignment Liquid Crystal Cell